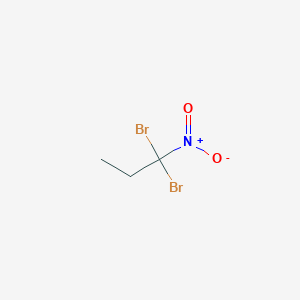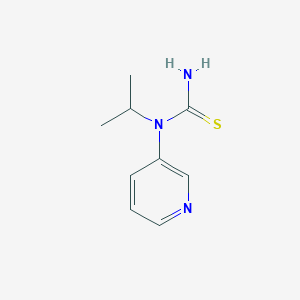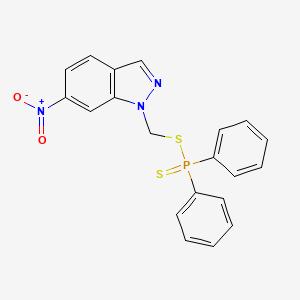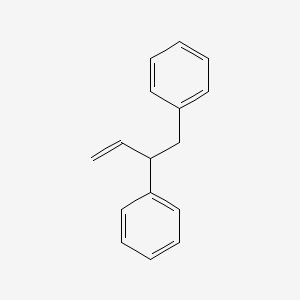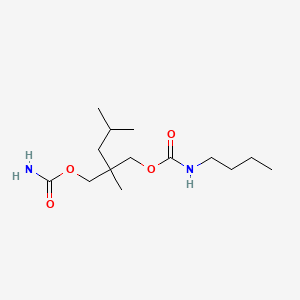
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate is a chemical compound with a complex structure that includes both diol and carbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate typically involves the reaction of 2-Isobutyl-2-methyl-1,3-propanediol with butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Substituted carbamates or alcohols.
Aplicaciones Científicas De Investigación
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyl-2-methyl-1,3-propanediol
- 2-Methyl-1,3-propanediol
Uniqueness
2-Isobutyl-2-methyl-1,3-propanediol butylcarbamate carbamate is unique due to its dual functional groups, which provide a combination of reactivity and versatility not found in simpler compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
25385-12-0 |
|---|---|
Fórmula molecular |
C14H28N2O4 |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2,4-dimethylpentyl] N-butylcarbamate |
InChI |
InChI=1S/C14H28N2O4/c1-5-6-7-16-13(18)20-10-14(4,8-11(2)3)9-19-12(15)17/h11H,5-10H2,1-4H3,(H2,15,17)(H,16,18) |
Clave InChI |
JGDLWBTULYDFPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCC(C)(CC(C)C)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


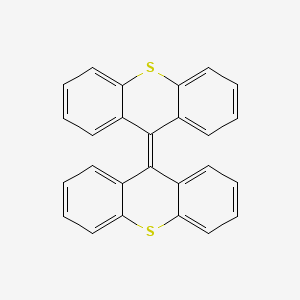
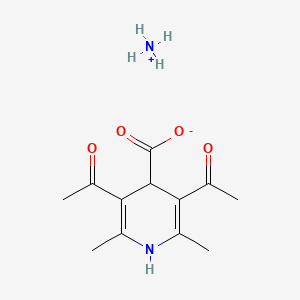
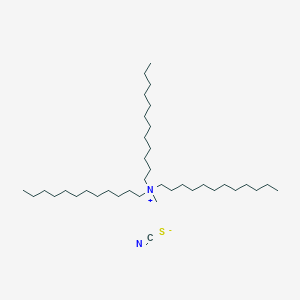
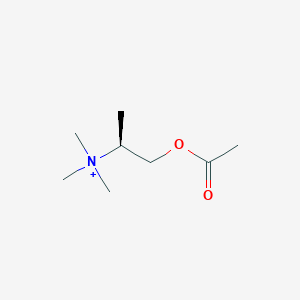
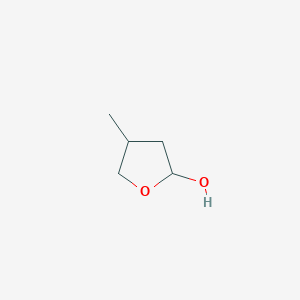
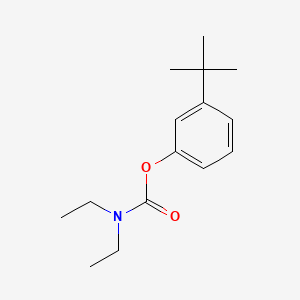
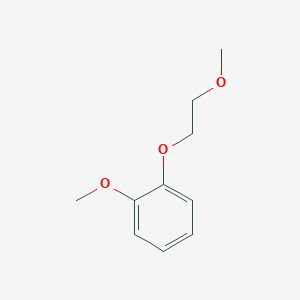
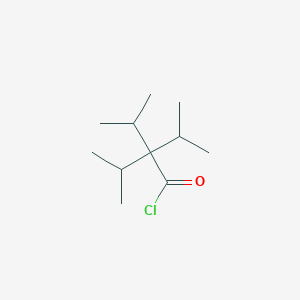
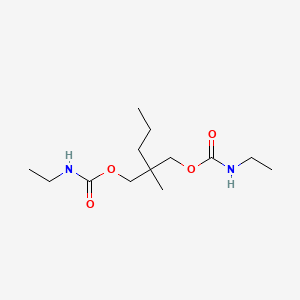
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
